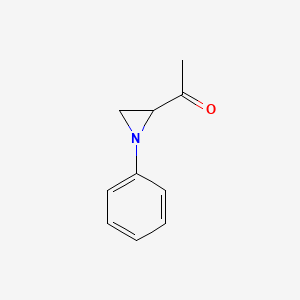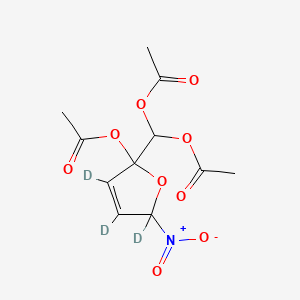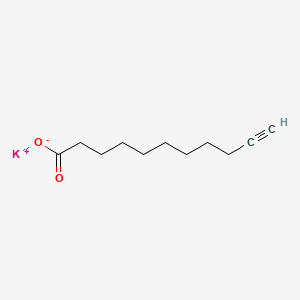
Potassium;undec-10-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;undec-10-ynoate is a derivative of 10-Undecynoic acid, an acetylenic fatty acid. This compound is known for its unique structure, which includes a terminal alkyne group. It has various applications in scientific research and industry due to its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;undec-10-ynoate can be synthesized through the neutralization of 10-Undecynoic acid with potassium hydroxide. The reaction typically involves dissolving 10-Undecynoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;undec-10-ynoate undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The terminal hydrogen of the alkyne group can be substituted with various functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Potassium;undec-10-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Potassium;undec-10-ynoate involves its interaction with various molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Undecenoic acid: Similar in structure but lacks the terminal alkyne group.
Lauric acid: A saturated fatty acid with a similar carbon chain length but no alkyne group.
10-Undecynoic acid: The parent compound of Potassium;undec-10-ynoate.
Uniqueness
This compound is unique due to its terminal alkyne group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
155656-79-4 |
|---|---|
Molekularformel |
C11H17KO2 |
Molekulargewicht |
220.353 |
IUPAC-Name |
potassium;undec-10-ynoate |
InChI |
InChI=1S/C11H18O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h1H,3-10H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LHYHOKGFFLYVGB-UHFFFAOYSA-M |
SMILES |
C#CCCCCCCCCC(=O)[O-].[K+] |
Synonyme |
10-Undecynoic acid potassium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


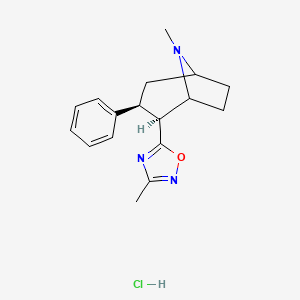
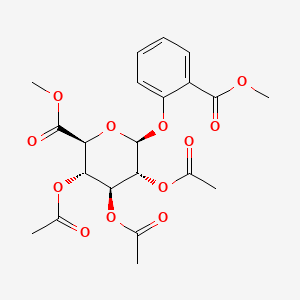
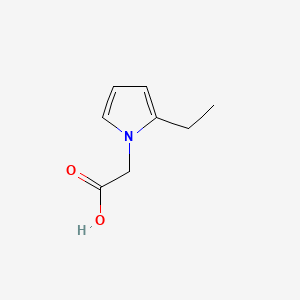

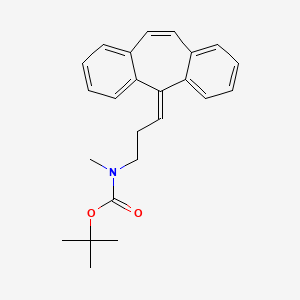
![D-[1-13C]Tagatose](/img/structure/B583990.png)
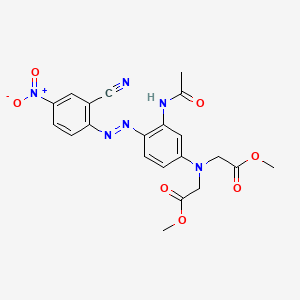
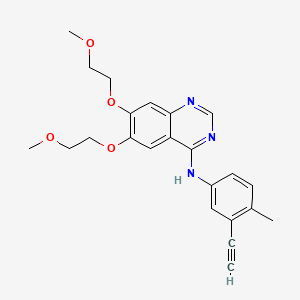
![D-[2-13C]tagatose](/img/structure/B583995.png)
